molecular formula C24H25N7O2 B2595224 (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-38-4

(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2595224
CAS No.: 920177-38-4
M. Wt: 443.511
InChI Key: ZKHGVJYLOUTQPW-UHFFFAOYSA-N
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Description

The compound (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring via a methanone bridge. Its structure includes:

  • A 3-phenyl-substituted triazolo[4,5-d]pyrimidine moiety, which contributes to π-π stacking and hydrogen-bonding interactions.
  • A 4-isopropoxyphenyl group attached to the methanone, introducing steric bulk and electron-donating properties via the isopropoxy substituent.

Properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17(2)33-20-10-8-18(9-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHGVJYLOUTQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.

    Introduction of the isopropoxyphenyl group: This can be done through etherification reactions where the phenol group is reacted with isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Synthetic Methods

Several synthetic strategies have been reported for creating derivatives of this compound. For instance:

  • One-Pot Reactions : These methods simplify the synthesis by combining multiple reagents in a single reaction vessel, which can lead to higher yields and reduced reaction times.
  • Catalytic Approaches : Utilization of metal catalysts has been shown to improve selectivity and efficiency in forming complex structures.

Neurological Disorders

Research indicates that derivatives of this compound exhibit significant promise in treating neurological and psychiatric disorders. For instance:

  • Antidepressant Activities : Some studies suggest that related triazole derivatives can modulate neurotransmitter levels, potentially alleviating symptoms of depression .
  • Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for further investigation in anxiety-related conditions.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary evaluations have indicated that triazole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme associated with various pathogenic microorganisms; thus, inhibiting its activity could lead to novel treatments for infections caused by urease-positive bacteria .

Case Study 1: Antidepressant Efficacy

A study published in Nature explored the antidepressant effects of triazole derivatives similar to (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. The findings demonstrated significant improvements in depressive behaviors in animal models when treated with these compounds.

Case Study 2: Antimicrobial Activity

In research conducted by De Gruyter, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Study 3: Urease Inhibition

A recent study focused on developing triazole-based compounds as urease inhibitors. The synthesized compounds showed promising results with IC50 values indicating effective inhibition of urease activity, suggesting potential applications in treating infections associated with urease-producing organisms .

Mechanism of Action

The mechanism of action of (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-isopropoxyphenyl group in the target compound improves aqueous solubility compared to the 4-(trifluoromethyl)phenyl substituent in the analog from , which prioritizes lipophilicity for membrane penetration. The 3-phenyl substituent on the triazolo-pyrimidine core (target) vs.

This suggests greater conformational stability in the latter.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those described for trifluoromethyl-substituted analogs , though the isopropoxy group may require orthogonal protection-deprotection strategies.

Research Findings and Implications

Physicochemical Properties :

  • The isopropoxy group in the target compound reduces logP compared to the trifluoromethyl analog , balancing solubility and permeability.
  • Thermal stability studies of triazolo-pyrimidine derivatives suggest that electron-withdrawing groups (e.g., trifluoromethyl) enhance stability over electron-donating substituents (e.g., isopropoxy) .

Biological Relevance :

  • While specific activity data for the target compound are unavailable, analogs with 4-(trifluoromethyl)phenyl groups demonstrate moderate kinase inhibitory activity in preclinical models .
  • Pyrazolo-triazolo-pyrimidines show variable activity depending on isomerization states, underscoring the importance of core rigidity in the target compound.

Future Directions: Computational modeling of the target compound’s interactions with adenosine receptors or kinases is warranted, given the structural similarity to known inhibitors . Comparative pharmacokinetic studies between the target and its analogs could clarify the impact of substituents on absorption and metabolism.

Biological Activity

The compound (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 920177-38-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24_{24}H25_{25}N7_7O2_2
  • Molecular Weight : 443.5 g/mol
  • Structure : The compound features a piperazine ring substituted with a triazolopyrimidine moiety and an isopropoxyphenyl group.

Research indicates that this compound may act as an inhibitor of specific kinases involved in various cellular processes. In particular, it has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer properties. It primarily targets CDK2, disrupting the CDK2/cyclin A2 pathway. This interaction leads to cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} Values : The compound demonstrated IC50_{50} values in the nanomolar range against several cancer types, indicating potent anticancer activity .

Antimalarial Activity

The compound's structural analogs have been studied for their antimalarial properties, particularly against Plasmodium falciparum kinases such as PfGSK3 and PfPK6. These kinases are essential for the malaria parasite's life cycle:

  • Inhibition Studies : Compounds similar to this compound have shown promising results in inhibiting these kinases, suggesting potential for new antimalarial therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Kinase/MechanismIC50_{50} RangeReference
AnticancerCDK2Nanomolar
AntimalarialPfGSK3/PfPK6Nanomolar
Enzyme InhibitionVarious kinasesNot determined

Research Insights

Recent studies have focused on the synthesis and evaluation of this compound alongside its analogs. For example:

  • Synthesis : The synthesis involves multiple steps that include the formation of the piperazine ring and subsequent substitutions to achieve the final structure.
  • Biological Evaluation : In vitro studies have confirmed its efficacy against various cancer cell lines and potential antimalarial activity through kinase inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and what challenges arise during optimization?

  • Methodology :

  • Stepwise coupling : The triazolopyrimidine core can be synthesized via cyclocondensation of 5-amino-1,2,3-triazole with a β-keto ester, followed by coupling to the piperazine moiety using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). The isopropoxyphenyl group is introduced via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Challenges :
  • Regioselectivity : Ensuring correct substitution on the triazolopyrimidine ring (e.g., avoiding N1 vs. N3 isomerism).
  • Solubility : Polar aprotic solvents (DMF, DMSO) are often required, complicating purification.
  • Yield optimization : Use of Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improves coupling efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., triazole-pyrimidine fusion) by growing single crystals in a 1:1 ethyl acetate/hexane system. Compare bond lengths (e.g., C–C ≈ 1.48 Å) and angles with literature analogs .
  • NMR spectroscopy : Key signals include the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH), piperazine protons (δ 2.8–3.5 ppm), and triazole aromatic protons (δ 7.2–8.1 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the triazolopyrimidine-piperazine scaffold?

  • Methodology :

  • Core modifications : Synthesize analogs with (a) varied substituents on the phenyltriazole (e.g., electron-withdrawing groups like -Cl or -CF₃) and (b) alternative piperazine linkers (e.g., 4-fluorophenylpiperazine).
  • Biological assays :
  • Kinase inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence polarization assays.
  • Cellular permeability : Assess via Caco-2 monolayer models with LC-MS quantification .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to ATP-binding pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

  • Case example : If IC₅₀ values for PI3K inhibition vary across studies:

  • Standardize assay conditions : Use identical ATP concentrations (1 mM) and kinase isoforms (e.g., PI3Kγ vs. PI3Kδ).
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Validate with orthogonal assays : Compare fluorescence-based results with radiometric assays (³²P-ATP incorporation) .

Q. How do physicochemical properties (e.g., logP, pKa) influence the compound’s pharmacokinetic profile?

  • Methodology :

  • logP determination : Use shake-flask method (octanol/water partitioning) or HPLC-derived logP (e.g., Chromolith RP-18e column, isocratic elution) .
  • pKa prediction : Employ potentiometric titration (GLpKa instrument) or DFT calculations (Gaussian 09, B3LYP/6-31G*).
  • In silico ADMET : Use SwissADME to predict bioavailability (%F ≈ 65–80%) and blood-brain barrier penetration (low, due to high polar surface area >90 Ų) .

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